molecular formula C6H8N2O2S B1305193 Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate CAS No. 68892-07-9

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1305193
CAS No.: 68892-07-9
M. Wt: 172.21 g/mol
InChI Key: MXRBCICJILKUCS-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various materials and as an intermediate in chemical manufacturing processes.

Safety and Hazards

The safety data sheet for “Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate” indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation respectively .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target enzymes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. For instance, it has been observed that this compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic regulation . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptoimidazole with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

    2-Mercaptoimidazole: Shares the mercapto group but lacks the carboxylate ester.

    1-Methyl-2-imidazolethiol: Similar structure but without the carboxylate group.

    Methimazole: Contains a similar imidazole ring but with different substituents.

Uniqueness: Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both the mercapto and carboxylate ester groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-4(5(9)10-2)3-7-6(8)11/h3H,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBCICJILKUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071806
Record name 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68892-07-9
Record name Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester
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Record name 68892-07-9
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Record name 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester
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Record name 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester
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Record name Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate
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